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Compound of Interest

N-(4-aminophenyl)-N-
Compound Name:

methylformamide
CAS No.: 262368-26-3

Cat. No.: B7809501

Get Quote

Executive Summary

This technical guide details the synthesis, physicochemical properties, and handling of N-(4-
aminophenyl)-N-methylformamide (CAS: 262368-26-3).[1] As a mono-protected derivative of
N-methyl-p-phenylenediamine, this molecule serves as a critical intermediate in the
development of tyrosine kinase inhibitors, high-performance polymers, and oxidative dye
precursors.

The guide prioritizes a regioselective nitro-reduction pathway over direct formylation strategies
to ensure structural integrity and high yield. It is designed for researchers requiring high-purity
intermediates for structure-activity relationship (SAR) studies or scale-up optimization.

Part 1: Chemical Profile & Strategic Utility
Identity and Physicochemical Data[2]

» |[UPAC Name:N-(4-Aminophenyl)-N-methylformamide[1][2][3]
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Common Names: 4-Amino-N-methylformanilide; p-Amino-N-methylformanilide

CAS Number: 262368-26-3[1][2]

Molecular Formula:

[3]

Molecular Weight: 150.18 g/mol [1][2][3]

Property Value Source/Condition
Appearance Off-white to pale brown solid Recrystallized

Melting Point 115-116 °C Experimental [1]
Boiling Point ~348 °C Predicted (760 mmHg)

B DMSO, Methanol, Ethanol,
Solubility Good
Ethyl Acetate

pKa (Amine) ~4.46 Predicted (Aniline nitrogen)

Structural Significance

The molecule features two distinct nitrogen centers:
e Free Primary Amine (

): A nucleophilic handle available for acylation, alkylation, or diazotization.

e Formylated Secondary Amine (

): A protected nitrogen. The formyl group reduces the electron density of the ring less than an
acetyl group would, while preventing oxidation of the methyl-nitrogen center—a common
issue with free N-methyl-p-phenylenediamines (which rapidly form Wurster’s salts).

Part 2: Synthesis Protocol (Regioselective Route)
Strategic Analysis: Why the Nitro-Reduction Route?
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Direct formylation of N-methyl-p-phenylenediamine is operationally risky due to competing
nucleophilicity between the primary (

) and secondary (

) amines. To guarantee the formyl group is installed exclusively on the methyl-nitrogen, we
utilize a Nitro-Protection Strategy.

Pathway:
e Precursor:N-Methyl-4-nitroaniline (commercially available or synthesized via nitration).
o Step 1 (Formylation): Conversion to N-methyl-N-(4-nitrophenyl)formamide.

o Step 2 (Reduction): Chemoselective reduction of the nitro group to the amine, leaving the
formamide intact.

Visualization of Synthetic Pathway
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Caption: Regioselective synthesis via nitro-reduction avoids isomer mixtures common in direct
diamine formylation.

Detailed Experimental Procedures
Step 1: Synthesis of N-Methyl-N-(4-nitrophenyl)formamide

o Objective: Install the formyl group on the secondary amine.

o Reagents:N-Methyl-4-nitroaniline (1.0 eq), Formic Acid (98%, 5.0 eq), Acetic Anhydride (2.0
eq).

e Mechanism: In situ formation of Acetic Formic Anhydride (AFA), a highly reactive formylating
agent [2].
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Protocol:

Preparation of AFA: In a dry flask under

, add Formic Acid (5.0 eq) to Acetic Anhydride (2.0 eq) at 0°C. Stir for 30 minutes to generate
the mixed anhydride.

o Addition: Add N-Methyl-4-nitroaniline (1.0 eq) dissolved in dry THF or DCM dropwise to the
AFA solution.

o Reaction: Allow to warm to room temperature and stir for 4—6 hours. Monitor by TLC (Mobile
phase: Hexane/EtOAc 1:1). The yellow starting material (

) should convert to a new spot (
).
o Workup: Quench with ice water. Extract with Ethyl Acetate (
).[4] Wash organics with sat.
(to remove excess acid) and brine.

 Purification: Dry over

and concentrate. Recrystallize from Ethanol if necessary.

o Expected Yield: 90-95%.

o Note: The nitro group strongly deactivates the ring, preventing side reactions, while the
secondary amine remains sufficiently nucleophilic for AFA.

Step 2: Catalytic Hydrogenation to N-(4-aminophenyl)-N-
methylformamide

e Objective: Reduce

to

without hydrolyzing the formamide or reducing the aromatic ring.
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» Reagents: Intermediate from Step 1, 10% Pd/C (5 mol%), Hydrogen gas (balloon or 1 atm),
Methanol.

Protocol:
e Setup: Dissolve the nitro-formamide intermediate in Methanol (0.1 M concentration).

o Catalyst: Carefully add 10% Pd/C under an inert atmosphere (Argon/Nitrogen) to avoid
ignition.

e Reduction: Purge the system with
gas. Stir vigorously under

(1 atm balloon is usually sufficient) at room temperature.

e Monitoring: Reaction is typically complete in 2—4 hours. Monitor for the disappearance of the
nitro compound. The product is an amine and may streak on silica; use amine-treated plates
or add 1%

to the eluent.

o Workup: Filter the mixture through a Celite pad to remove the catalyst. Do not let the catalyst
dry out (fire hazard). Wash the pad with Methanol.

« |solation: Concentrate the filtrate under reduced pressure. The product is often obtained as
an off-white solid.

o Validation:

NMR should show the disappearance of the formyl proton shift? No, the formyl proton
remains (singlet/doublet ~8.3 ppm). The aromatic protons will shift upfield due to the
change from electron-withdrawing

to electron-donating
. A broad singlet (

) will appear around 3.5-5.0 ppm.
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Part 3: Properties and Stability Insights
Rotamerism

Like most formamides, this molecule exists as a mixture of cis and trans rotamers (E/Z
isomers) around the

amide bond.

* NMR Observation: You will likely see dual peaks for the N-methyl group and the formyl
proton in

NMR (e.g., two singlets for

in a ratio of ~3:1 or 4:1). This is not an impurity; it is an intrinsic property of the amide bond

[3].

Stability and Storage

» Oxidation Sensitivity: While the formyl group protects the secondary nitrogen, the primary
aniline (

) is susceptible to air oxidation, turning the solid brown over time.

o Recommendation: Store under Argon at -20°C.

o Hydrolysis: The formamide bond is labile under strongly acidic or basic conditions,
particularly at elevated temperatures.

o Constraint: Avoid refluxing in dilute HCI or NaOH unless deprotection is intended.

Reactivity Logic
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N-(4-aminophenyl)-

N-methylformamide
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Caption: The primary amine is the dominant nucleophile, allowing selective extension of the
molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b7809501/docs#technical-guide-synthesis-and-
properties-of-n-4-aminophenyl-n-methylformamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b7809501/docs#technical-guide-synthesis-and-properties-of-n-4-aminophenyl-n-methylformamide
https://www.benchchem.com/product/b7809501/docs#technical-guide-synthesis-and-properties-of-n-4-aminophenyl-n-methylformamide
https://www.benchchem.com/product/b7809501?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7809501?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

